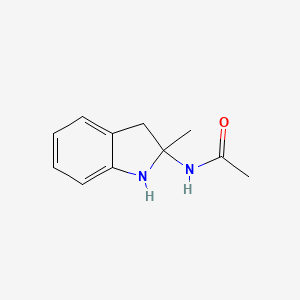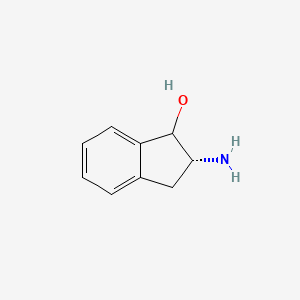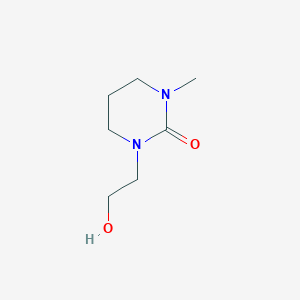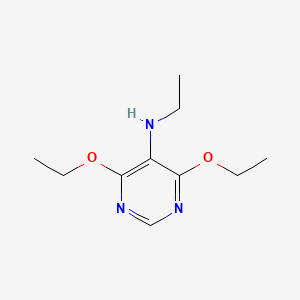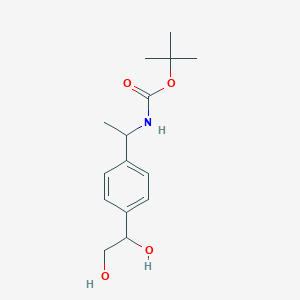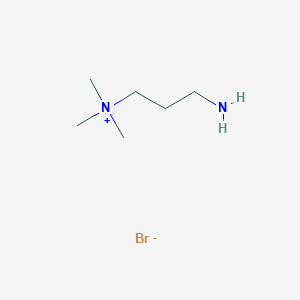
3-Amino-N,N,N-trimethylpropan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C6H17BrN2. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst. It is a white to off-white solid that is hygroscopic and soluble in water and methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N,N-trimethylpropan-1-aminium bromide typically involves the quaternization of 3-aminopropylamine with methyl bromide. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction scheme is as follows:
3-aminopropylamine+methyl bromide→3-Amino-N,N,N-trimethylpropan-1-aminium bromide
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.
Oxidation: The products depend on the specific conditions but can include various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-N,N,N-trimethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Amino-N,N,N-trimethylpropan-1-aminium bromide primarily involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which helps in stabilizing transition states and intermediates during the reaction .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-N,N,N-trimethylpropan-1-aminium chloride
- (3-Bromopropyl)trimethylammonium bromide
- N,N,N-Trimethylpropan-1-aminium bromide
Comparison: 3-Amino-N,N,N-trimethylpropan-1-aminium bromide is unique due to its specific structure that combines an amino group with a quaternary ammonium center. This structure provides it with distinct properties such as enhanced solubility and reactivity compared to similar compounds. For instance, (3-Bromopropyl)trimethylammonium bromide lacks the amino group, which limits its applications in certain biochemical assays .
Eigenschaften
CAS-Nummer |
28841-49-8 |
|---|---|
Molekularformel |
C6H17BrN2 |
Molekulargewicht |
197.12 g/mol |
IUPAC-Name |
3-aminopropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C6H17N2.BrH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RBRKJNDIJJTXAW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCN.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


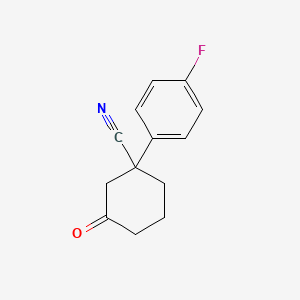
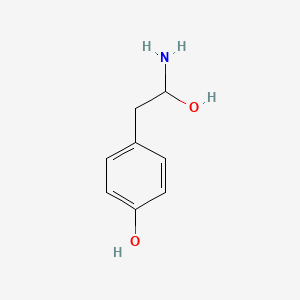
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
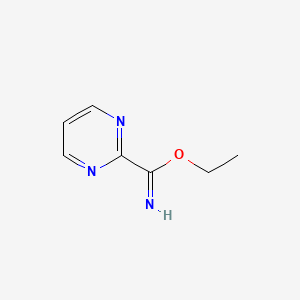
![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
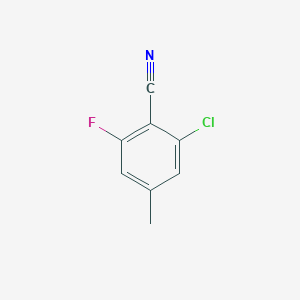
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
